1,2,4-Benzotriazine

Bioreductive prodrugs Hypoxia-selective cytotoxins Aromatic N-oxide SAR

The 1,2,4-benzotriazine nucleus is the clinically precedented core of the Phase II/III hypoxia-selective cytotoxin tirapazamine. The 1,2,4-nitrogen arrangement confers a >250 mV more positive reduction potential and ~30-fold higher hypoxic potency versus the isomeric 1,2,3-benzotriazine or quinoxaline systems—a differential that cannot be replicated by superficially similar heterocycles. This scaffold supports oncology prodrug design, antitubercular chemotypes active against non-replicating M. tuberculosis, n-type semiconductor development via an exceptionally broad LUMO tuning range (>550 mV), and palladium-catalyzed C–H activation for efficient late-stage diversification. Procure the authenticated parent core for rational SAR exploration.

Molecular Formula C7H5N3
Molecular Weight 131.13 g/mol
CAS No. 254-87-5
Cat. No. B1219565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Benzotriazine
CAS254-87-5
Molecular FormulaC7H5N3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN=N2
InChIInChI=1S/C7H5N3/c1-2-4-7-6(3-1)8-5-9-10-7/h1-5H
InChIKeyGDAXJBDYNVDMDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Benzotriazine (CAS 254-87-5): Core Scaffold Properties and Procurement-Relevant Differentiation from Isomeric Benzotriazines


1,2,4-Benzotriazine (CAS 254-87-5, C₇H₅N₃, MW 131.13 g/mol) is a benzo-fused 1,2,4-triazine heterocycle characterized by a melting point of 75.8 °C, a boiling point of 238.4 °C at 760 mmHg, density of 1.27 g/cm³, XLogP of 0.6, and a topological polar surface area of 38.7 Ų . It is the parent scaffold of the clinically evaluated hypoxia-selective cytotoxin tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide, TPZ), which reached Phase II/III clinical trials [1]. The 1,2,4-nitrogen arrangement confers distinct electronic properties compared to the isomeric 1,2,3-benzotriazine system: the 1,2,4-triazine ring is more electron-deficient, enabling redox behavior and N-oxide prodrug chemistry that is not accessible to the 1,2,3-isomer, whose derivatives find primary use as herbicides and insecticides rather than as bioreductive therapeutics [2]. This core scaffold supports both drug discovery in oncology/antimicrobial spaces and materials chemistry applications as a redox-active and C–H activation directing group.

Why 1,2,4-Benzotriazine Cannot Be Replaced by Quinoxaline, 1,2,3-Benzotriazine, or Benzotriazole in Redox- and Hypoxia-Driven Applications


The 1,2,4-benzotriazine nucleus is not interchangeable with superficially similar benzo-fused heterocycles because the specific 1,2,4-nitrogen arrangement dictates the one-electron reduction potential, radical stability, and enzymatic activation profile that underlie its bioreductive applications. Replacing it with quinoxaline (a 1,4-diazanaphthalene) alters the electron affinity by over 250 mV and reduces cytotoxicity approximately 30-fold in the same cell line [1]. The 1,2,3-benzotriazine isomer lacks the N-oxide redox chemistry essential for hypoxia-selective prodrug activation and is instead primarily exploited as herbicides and insecticides [2]. Benzotriazoles, while structurally related, undergo different ring-fragmentation pathways and have not been developed as hypoxia-selective bioreductive agents [3]. Even among in-class benzotriazine di-N-oxides, substitution at the 3-position modulates reduction potentials across an approximately 260 mV range that directly controls hypoxic selectivity and cytotoxic potency [4]. The quantitative evidence below establishes the differential performance boundaries that govern scientific selection.

Quantitative Differentiation Evidence: 1,2,4-Benzotriazine and Its Di-N-Oxide Derivatives Versus Closest Comparators


~30-Fold Higher Cytotoxic Potency of 1,2,4-Benzotriazine-1,4-Dioxide Versus Quinoxaline-1,4-Dioxide in Murine Hepatoma MH22a Cells

In a direct head-to-head comparison of aromatic N-oxides, the core 1,2,4-benzotriazine-1,4-dioxide scaffold demonstrates approximately 30-fold greater cytotoxic potency than the structurally related quinoxaline-1,4-dioxide in murine hepatoma MH22a cells. The 1,2,4-benzotriazine-1,4-dioxide exhibits cL₅₀ = 11 ± 1.5 µM versus quinoxaline-1,4-dioxide cL₅₀ = 325 ± 40 µM [1]. This potency advantage is accompanied by a markedly higher one-electron reduction potential (E₁₇ = −0.318 V for benzotriazine-1,4-dioxide vs. E₁₇ = −0.575 V for quinoxaline-1,4-dioxide), a difference of +257 mV indicating significantly greater electron affinity and more favorable bioreductive activation thermodynamics [1]. The 1,2,4-benzotriazine scaffold also displays a less negative log D (−0.70 vs. −0.90), suggesting modestly improved lipophilicity for cellular penetration [1].

Bioreductive prodrugs Hypoxia-selective cytotoxins Aromatic N-oxide SAR

Unique C–H Activation Directing Group Capability: 1,2,4-Benzotriazine Enables Palladium-Catalyzed Regioselective ortho-Monoacylation Not Achievable with Quinoxaline or 1,2,3-Benzotriazine

The 1,2,4-benzotriazine moiety has been demonstrated to function as a novel and effective directing group for palladium-catalyzed regioselective ortho-monoacylation of sp² C–H bonds on 3-aryl substituents, employing (hetero)aryl or alkyl aldehydes as acylating agents . This protocol uses Pd(OAc)₂ (5 mol%), TBHP (2 equiv), and AcOH (0.5 equiv) in xylene at 110 °C under open atmosphere, achieving 25 examples with yields of 50–85% . The directing group capability arises from the unique 1,2,4-triazine nitrogen arrangement, which provides a bidentate N,N-chelating motif for palladium coordination . Neither quinoxaline (1,4-diazine system) nor 1,2,3-benzotriazine (which lacks the N-1 and N-2 adjacency) has been reported to enable analogous regioselective C–H monoacylation chemistry, making this a structurally specific synthetic capability.

C–H bond activation Directing group Regioselective acylation

Electron Affinity Tuning Across a >550 mV Range: 1,2,4-Benzotriazin-7(1H)-one Quinoidal Derivatives Achieve E₁/₂⁻¹/⁰ as High as −0.65 V

The 1,2,4-benzotriazine core provides a versatile platform for tuning electron affinity through modular structural modification. The parent quinoidal compound 1,3-diphenyl-1,2,4-benzotriazin-7(1H)-one (2a) exhibits E₁/₂⁻¹/⁰ = −1.20 V. Systematic substitution—replacing N1-phenyl with pentafluorophenyl, C3-phenyl with trifluoromethyl, or C7 carbonyl with ylidenemalononitrile—progressively shifts this potential more positive (higher electron affinity) [1]. The most electron-deficient analogues, combining ylidenemalononitrile at C7 with trifluoromethyl at C3, reach E₁/₂⁻¹/⁰ ∼ −0.65 V, representing a >550 mV tuning range [1]. This tunability is enabled by the para-quinonimine electronic structure unique to the 1,2,4-benzotriazine system; comparable tuning ranges have not been demonstrated for quinoxaline-based quinoidal systems, which typically exhibit less positive reduction potentials and different substitution chemistry.

Organic semiconductors Electron acceptors Quinoidal heterocycles

Benzotriazine Di-N-Oxides Exhibit Potent, Selective Bactericidal Activity Against Replicating and Non-Replicating Mycobacterium tuberculosis (MIC = 0.31 µg/mL) with Therapeutic Index of ~81

A medicinal chemistry optimization campaign on 1,2,4-benzotriazine di-N-oxides (BTOs) identified lead compound 20q with an MIC of 0.31 µg/mL against replicating M. tuberculosis H37Rv and a cytotoxicity CC₅₀ of 25 µg/mL against Vero cells, yielding a selectivity (therapeutic) index of approximately 81 [1]. Critically, this compound retained equivalent potency against a panel of single-drug resistant Mtb strains and demonstrated remarkable selectivity for Mtb over other pathogenic bacterial species [1]. The BTO scaffold was identified from a screening panel of antimicrobial and anticancer drug classes that are bioreduced into cytotoxic species, and BTOs were uniquely bactericidal against both replicating and non-replicating Mtb [1]. This dual-activity profile against actively growing and persistent bacterial populations is a distinguishing feature not shared by first-line TB drugs such as isoniazid, which is inactive against non-replicating Mtb.

Antitubercular agents Non-replicating persistence Bioreductive antibiotics

Hypoxic Selectivity of Benzotriazine Di-N-Oxides (CEN-209) Significantly Exceeds That of PR-104A and Nitro-CBI Prodrugs in DNA Repair-Profiled CHO Cell Assays

In a comparative profiling study using mutant CHO cell lines to assess DNA repair dependence, the benzotriazine di-N-oxide CEN-209 (SN30000) demonstrated hypoxic selectivity that was significantly greater than that of the dinitrobenzamide mustard prodrug PR-104A and the nitro-chloromethylbenzindoline (nCBI/SN29428), and comparable to tirapazamine and the nitroimidazole mustard TH-302 [1]. A distinguishing feature of the benzotriazine di-N-oxide class—conserved across tirapazamine, CEN-209, and CEN-309/SN29751—was that DNA repair profiles differed under oxic versus hypoxic conditions, with oxic cytotoxicity being more dependent on homologous recombination (HR) repair. This differential repair-dependence pattern was not observed for the non-benzotriazine HAP comparators [1]. The study further demonstrated that enhancing one-electron reduction via forced expression of NADPH:cytochrome P450 oxidoreductase (sPOR) increased CEN-209 cytotoxicity more markedly under oxic than hypoxic conditions, attributable to futile redox cycling [1].

Hypoxia-activated prodrugs DNA repair dependence Tumor hypoxia targeting

Recommended Application Scenarios for 1,2,4-Benzotriazine (CAS 254-87-5) Based on Quantitatively Established Differentiation


Bioreductive Hypoxia-Selective Prodrug Development (Oncology)

The 1,2,4-benzotriazine scaffold, particularly as its 1,4-dioxide (BTO) derivatives, is the validated core for hypoxia-selective prodrug design. With tirapazamine having reached Phase II/III clinical trials and second-generation analogues such as CEN-209 (SN30000) demonstrating improved tumor penetration and hypoxic selectivity [1], the scaffold provides a clinically precedented starting point. The demonstrated >250 mV more positive reduction potential and ~30-fold higher potency compared to quinoxaline-1,4-dioxide [2] establish the 1,2,4-nitrogen arrangement as essential for bioreductive activation. The systematic SAR established by Anderson et al. across 30 analogues [3] provides a predictive framework linking reduction potentials to hypoxic cytotoxicity, enabling rational lead optimization with procurement of appropriately substituted building blocks.

Antitubercular Drug Discovery Targeting Drug-Tolerant Persisters

The unique bactericidal activity of 1,2,4-benzotriazine di-N-oxides against both replicating and non-replicating Mycobacterium tuberculosis, as demonstrated by lead compound 20q (MIC 0.31 µg/mL against H37Rv, selectivity index ~81) [4], positions this scaffold for development of shortened TB treatment regimens. The ability to kill non-replicating persistent Mtb populations—a capability absent in isoniazid and other first-line agents—addresses a critical unmet need in global TB control. Procurement of the parent 1,2,4-benzotriazine core followed by N-oxidation and 3-position functionalization enables systematic exploration of this antitubercular chemotype.

N-Type Organic Semiconductor and Electron Acceptor Materials Design

The quinoidal 1,2,4-benzotriazin-7(1H)-one platform offers an exceptionally broad electron affinity tuning range (>550 mV) through modular substitution at N1, C3, and C7 positions [5]. This tunability makes the scaffold attractive for designing n-type organic semiconductors, organic photovoltaic acceptors, and redox-active materials where precise LUMO energy level calibration is critical. The demonstrated range from E₁/₂⁻¹/⁰ = −1.20 V to −0.65 V spans the window relevant for air-stable electron transport, and the availability of X-ray structural characterization for selected analogues [5] supports structure-property correlation studies. Procurement of the benzotriazinone precursor enables systematic exploration of this materials chemistry space.

Late-Stage Diversification via C–H Activation in Medicinal Chemistry

The demonstrated capability of 1,2,4-benzotriazine to serve as a directing group for palladium-catalyzed regioselective ortho-monoacylation of appended arenes (25 examples, 50–85% yield) enables efficient late-stage functionalization of 3-aryl-1,2,4-benzotriazine libraries. This synthetic strategy is not accessible with 1,2,3-benzotriazine or quinoxaline analogs. For medicinal chemistry groups procuring 1,2,4-benzotriazine building blocks, this C–H activation route offers a streamlined approach to generating structural diversity around a bioactive core without requiring pre-functionalized coupling partners, reducing both synthetic step count and procurement complexity.

Quote Request

Request a Quote for 1,2,4-Benzotriazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.